molecular formula C2H11N4O2Pt-3 B15132170 (SP-4-1)-Tetraammineplatinum diacetate

(SP-4-1)-Tetraammineplatinum diacetate

Cat. No.: B15132170
M. Wt: 318.22 g/mol
InChI Key: HKPDVLXHTXFESU-UHFFFAOYSA-M
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Description

(SP-4-1)-Tetraammineplatinum diacetate is a coordination compound with the chemical formula C4H18N4O4Pt It consists of a platinum ion coordinated to four ammonia molecules and two acetate ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-1)-Tetraammineplatinum diacetate typically involves the reaction of platinum(II) salts with ammonia and acetic acid. One common method is to dissolve platinum(II) chloride in water, followed by the addition of ammonia to form tetraammineplatinum(II) chloride. This intermediate is then reacted with acetic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(SP-4-1)-Tetraammineplatinum diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) or platinum(II) species. Substitution reactions result in the formation of new platinum complexes with different ligands .

Scientific Research Applications

(SP-4-1)-Tetraammineplatinum diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (SP-4-1)-Tetraammineplatinum diacetate involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms of DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(SP-4-1)-Tetraammineplatinum diacetate is unique due to its specific ligand arrangement and reactivity. Unlike cisplatin and carboplatin, it has acetate ligands, which can influence its solubility, stability, and interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C2H11N4O2Pt-3

Molecular Weight

318.22 g/mol

IUPAC Name

azanide;platinum(2+);acetate

InChI

InChI=1S/C2H4O2.4H2N.Pt/c1-2(3)4;;;;;/h1H3,(H,3,4);4*1H2;/q;4*-1;+2/p-1

InChI Key

HKPDVLXHTXFESU-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[Pt+2]

Origin of Product

United States

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